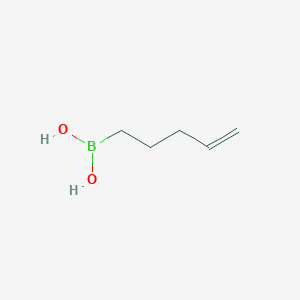

4-Pentenylboronic acid

Description

The exact mass of the compound 4-Pentenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pentenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pent-4-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYNGGXOZFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469216 | |

| Record name | 4-PENTENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886747-03-1 | |

| Record name | 4-PENTENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentenylboronic Acid: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 4-pentenylboronic acid. This valuable building block is of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the boronic acid moiety and the presence of a terminal alkene for further functionalization.

Core Chemical Properties and Structure

4-Pentenylboronic acid, also known as pent-4-enylboronic acid, is an organoboron compound with the chemical formula C₅H₁₁BO₂. [1]It possesses a molecular weight of approximately 113.95 g/mol . [1]The structure features a five-carbon chain with a terminal double bond and a boronic acid functional group at the opposite end.

Structure:

The chemical structure of 4-pentenylboronic acid is as follows:

The IUPAC name for this compound is pent-4-enylboronic acid. [1]Its Chemical Abstracts Service (CAS) Registry Number is 886747-03-1. [1][2]

Quantitative Physicochemical Data

While comprehensive experimental data for 4-pentenylboronic acid is not extensively reported in the literature, the following table summarizes available and estimated properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₁₁BO₂ | [1] |

| Molecular Weight | 113.95 g/mol | [1] |

| CAS Number | 886747-03-1 | [1][2] |

| IUPAC Name | pent-4-enylboronic acid | [1] |

| Purity | ≥95% | Commonly available from suppliers |

| Melting Point | 100-105 °C (estimated) | Based on the constitutional isomer, 1-pentenylboronic acid. [3][4] |

| Boiling Point | Not available | --- |

| Solubility | Qualitatively soluble in ethers and ketones; poorly soluble in hydrocarbons. | General solubility trend for boronic acids. [5][6] |

Experimental Protocols: Synthesis and Purification

The synthesis of 4-pentenylboronic acid can be achieved through several established methods for preparing alkyl and alkenylboronic acids. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Representative Synthesis of 4-Pentenylboronic Acid

This protocol is a representative example and may require optimization.

Materials:

-

5-Bromo-1-pentene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate or triisopropyl borate

-

Anhydrous solvent (diethyl ether or THF)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or pentane

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether or THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 5-bromo-1-pentene in anhydrous diethyl ether or THF from the dropping funnel to the stirred magnesium suspension.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench with a cold aqueous solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pentenylboronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for recrystallization of boronic acids is a mixture of a good solvent (e.g., ether or acetone) and a poor solvent (e.g., hexane or pentane).

-

Dissolve the crude product in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed.

-

Cool the mixture to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 4-pentenylboronic acid.

Caption: General workflow for the synthesis of 4-pentenylboronic acid.

Applications in Research and Drug Development

Boronic acids are a versatile class of compounds with numerous applications in organic synthesis and medicinal chemistry. 4-Pentenylboronic acid, with its dual functionality, is a particularly attractive building block.

-

Cross-Coupling Reactions: The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

-

Further Functionalization: The terminal alkene group provides a handle for a wide range of chemical transformations, including but not limited to:

-

Epoxidation

-

Hydroboration-oxidation to form a primary alcohol

-

Olefin metathesis

-

Addition reactions

-

-

Drug Discovery: Boronic acids have emerged as important pharmacophores in drug design. They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The pentenyl chain of 4-pentenylboronic acid can be tailored to enhance binding affinity and selectivity for specific biological targets.

This guide provides a foundational understanding of 4-pentenylboronic acid. For specific applications, further optimization of the described protocols and thorough characterization of the synthesized material are recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 4-Pentenylboronic Acid

This guide provides a comprehensive overview of a robust and scalable method for the synthesis and purification of 4-pentenylboronic acid, a valuable building block in organic synthesis. The protocols detailed herein are based on established chemical principles for the formation of alkylboronic acids, primarily through the Grignard reaction, and subsequent purification via acid-base extraction and recrystallization.

Overview of Synthesis Strategy

The synthesis of 4-pentenylboronic acid is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[1][2] This method involves two key stages:

-

Formation of the Grignard Reagent : 5-Bromo-1-pentene is reacted with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form 4-pentenylmagnesium bromide.[3][4]

-

Borylation and Hydrolysis : The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature. The resulting boronic ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final 4-pentenylboronic acid.[2]

The overall workflow for the synthesis and purification is depicted below.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of 4-pentenylboronic acid. All operations should be conducted in a fume hood using appropriate personal protective equipment. Anhydrous conditions are critical for the success of the Grignard reaction.[4]

Synthesis of Crude 4-Pentenylboronic Acid

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

5-Bromo-1-pentene

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

Procedure:

-

Grignard Reagent Preparation:

-

A three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, is flame-dried and allowed to cool.

-

Magnesium turnings are added to the flask.

-

A small volume of anhydrous THF is introduced to cover the magnesium, followed by a single crystal of iodine to initiate the reaction.[3]

-

A solution of 5-bromo-1-pentene in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating. Once started, the addition rate is controlled to maintain a gentle reflux.[4]

-

After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, a solution of triisopropyl borate in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

-

The freshly prepared 4-pentenylmagnesium bromide solution is transferred via cannula to the cold triisopropyl borate solution at a rate that maintains the internal temperature below -65 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

-

Hydrolysis (Workup):

-

The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C.

-

The mixture is stirred for 1-2 hours until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-pentenylboronic acid, which may appear as a waxy solid or oil.

-

Purification by Acid-Base Extraction

Boronic acids can be effectively purified by leveraging their acidic nature.[5][6] This method separates the target compound from non-acidic organic impurities.

Procedure:

-

Dissolve the crude 4-pentenylboronic acid in diethyl ether.

-

Extract the organic solution with an aqueous solution of sodium hydroxide (1-2 M). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt.

-

Separate the layers and wash the basic aqueous layer with diethyl ether or ethyl acetate to remove any remaining organic impurities.[5]

-

Cool the aqueous layer in an ice bath and acidify it by the slow addition of 2 M HCl until the pH is acidic (pH ~2-3), which will cause the 4-pentenylboronic acid to precipitate.

-

Extract the product from the acidified aqueous layer using several portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the purified 4-pentenylboronic acid.

For obtaining highly pure, crystalline material, an optional recrystallization step can be performed using a suitable solvent system, such as a mixture of ethyl acetate and hexane.[7]

Quantitative Data Summary

The table below summarizes key properties of 4-pentenylboronic acid and provides a representative, though hypothetical, set of data for a laboratory-scale synthesis.

| Parameter | Value | Notes |

| Compound Properties | ||

| IUPAC Name | (Pent-4-en-1-yl)boronic acid[8] | |

| CAS Number | 886747-03-1[8] | |

| Molecular Formula | C₅H₁₁BO₂[8] | |

| Molecular Weight | 113.95 g/mol [8] | |

| Reactant Quantities | Based on a 50 mmol scale synthesis | |

| 5-Bromo-1-pentene | 7.45 g (50.0 mmol, 1.0 equiv) | |

| Magnesium Turnings | 1.34 g (55.0 mmol, 1.1 equiv) | A slight excess is used to ensure complete reaction of the halide. |

| Triisopropyl borate | 10.35 g (55.0 mmol, 1.1 equiv) | |

| Reaction Conditions | ||

| Grignard Formation Temp. | Reflux in THF (~66 °C) | |

| Borylation Temp. | -78 °C to Room Temperature | Crucial for minimizing side reactions. |

| Reaction Time | 12-16 hours | For the borylation step after warming to room temperature. |

| Product Yield & Purity | ||

| Theoretical Yield | 5.70 g | |

| Actual Yield (Post-Purif.) | 4.10 g | A typical isolated yield. |

| Percentage Yield | ~72% | |

| Purity (by ¹H NMR) | >95% | Purity can be assessed by NMR spectroscopy or GC-MS. |

Logical Relationships in Purification

The purification process relies on the differential solubility of the boronic acid and its corresponding salt in aqueous and organic phases. The logical flow of this acid-base extraction is illustrated below.

This technical guide provides a foundational protocol for the synthesis and purification of 4-pentenylboronic acid. Researchers may need to optimize conditions based on the scale of the reaction and the specific purity requirements for their applications.

References

- 1. 4-Pentenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Pentenylboronic acid | C5H11BO2 | CID 11600667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 4-Pentenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-pentenylboronic acid. Due to the inherent reactivity of the boronic acid functional group, particularly in the presence of an alkenyl moiety, proper handling and storage are paramount to ensure the integrity and reactivity of this versatile chemical intermediate. This document outlines the principal degradation pathways, summarizes stability data for analogous compounds, and provides detailed protocols for storage and handling.

Core Concepts of Alkenylboronic Acid Stability

4-Pentenylboronic acid, like other alkenylboronic acids, is susceptible to several degradation pathways that can impact its purity and efficacy in downstream applications. The primary modes of degradation are oxidation of the carbon-boron bond and protodeboronation.

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alcohol (pent-4-en-1-ol). This process can be accelerated by exposure to atmospheric oxygen and certain reactive oxygen species.

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of pent-1-ene and boric acid. This reaction can be catalyzed by moisture, as well as acidic or basic conditions.

Due to these instabilities, boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol or MIDA esters), for long-term storage and easier handling.[1][2] Vinylboronic acid MIDA ester, for example, is noted as an air- and chromatographically stable surrogate.[2]

Quantitative Stability Data

| Compound | Storage Condition | Time (days) | Purity (% remaining) | Reference |

| Vinylboronic Acid | Benchtop, under air | 15 | Significantly decomposed | [1] |

| Vinylboronic acid MIDA ester | Benchtop, under air | ≥ 60 | No detectable decomposition | [1] |

This data underscores the inherent instability of free alkenylboronic acids when exposed to ambient conditions and highlights the dramatic improvement in stability achieved by converting them to MIDA boronate esters.

Factors Influencing Stability

Several environmental factors can influence the rate of degradation of 4-pentenylboronic acid:

-

Temperature: Higher temperatures generally accelerate the rates of both oxidation and protodeboronation.

-

Moisture: The presence of water can facilitate hydrolytic decomposition and protodeboronation.

-

Air (Oxygen): Exposure to atmospheric oxygen is a key driver for the oxidative degradation of the carbon-boron bond.

-

Light: While less documented for this specific compound, light can potentially contribute to radical-mediated degradation pathways.

-

pH: Both acidic and basic conditions can catalyze the degradation of boronic acids.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the longevity of 4-pentenylboronic acid, the following storage and handling procedures are recommended based on safety data sheets for similar compounds and general best practices for handling air- and moisture-sensitive reagents.

Storage Conditions

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

-

Container: Use a tightly sealed, opaque container to protect from light and prevent the ingress of air and moisture. Materials such as amber glass with a well-fitting cap are suitable.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Handling Procedures

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood or a glovebox with an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Dispensing: When dispensing the solid, minimize the time the container is open to the atmosphere. Use dry, clean spatulas and weigh the required amount promptly.

-

Inert Gas Blanket: For frequent use, consider maintaining the container under a positive pressure of an inert gas.

Experimental Protocols for Stability Assessment

To perform a stability study on 4-pentenylboronic acid, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.

HPLC Method for Purity Assessment

-

Objective: To quantify the purity of 4-pentenylboronic acid and monitor its degradation over time under various stress conditions.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to ensure good peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but due to the lack of a strong chromophore, a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) would provide better sensitivity and specificity.

-

Sample Preparation: Dissolve a known concentration of 4-pentenylboronic acid in a suitable aprotic solvent (e.g., acetonitrile) immediately before analysis to minimize degradation in solution.

-

Procedure:

-

Prepare a stock solution of 4-pentenylboronic acid.

-

Aliquot the solution into several vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, exposure to light).

-

At specified time points, remove a vial from each condition and analyze by HPLC.

-

Calculate the percentage of the remaining 4-pentenylboronic acid peak area relative to the initial time point.

-

¹H NMR Spectroscopy for Degradation Monitoring

-

Objective: To qualitatively and semi-quantitatively monitor the degradation of 4-pentenylboronic acid by observing the disappearance of its characteristic signals and the appearance of new signals from degradation products.

-

Solvent: A deuterated aprotic solvent such as acetonitrile-d₃ or DMSO-d₆.

-

Procedure:

-

Dissolve a known amount of 4-pentenylboronic acid in the deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum and integrate the characteristic peaks of 4-pentenylboronic acid (e.g., the vinyl protons and the protons adjacent to the boron atom).

-

Store the NMR tube under the desired stress condition.

-

Acquire subsequent spectra at various time intervals.

-

Monitor the decrease in the integral of the starting material peaks and the appearance of new peaks corresponding to degradation products (e.g., pent-1-ene or pent-4-en-1-ol).

-

Visualizing Degradation and Handling

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the recommended workflow for handling and storing 4-pentenylboronic acid.

Caption: Potential degradation pathways for 4-pentenylboronic acid.

References

Unveiling the Solvent Compatibility of 4-Pentenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-pentenylboronic acid in common organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for 4-pentenylboronic acid is not extensively documented in publicly available literature, this guide provides a robust framework based on the known behavior of analogous boronic acids, alongside detailed experimental protocols for determining precise solubility parameters.

Core Principles of Boronic Acid Solubility

The solubility of boronic acids is governed by a balance of the polar boronic acid head group [-B(OH)₂] and the nonpolar organic substituent. The pentenyl chain in 4-pentenylboronic acid, being a hydrocarbon, imparts a degree of nonpolar character to the molecule. This duality influences its interaction with various organic solvents.

Generally, boronic acids exhibit favorable solubility in polar aprotic solvents, such as ethers and ketones, due to hydrogen bonding interactions with the boronic acid moiety. Their solubility tends to be moderate in halogenated hydrocarbons and significantly lower in nonpolar hydrocarbon solvents.[1][2][3]

Qualitative Solubility Profile of 4-Pentenylboronic Acid

Based on the established solubility patterns of similar boronic acids, the expected solubility of 4-pentenylboronic acid in a range of organic solvents is summarized below. It is crucial to note that this table represents a qualitative prediction, and experimental verification is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, THF | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the boronic acid.[1] |

| Ketones | Acetone, 2-Butanone | High | The carbonyl group of ketones can also participate in hydrogen bonding, leading to good solubility.[1][2] |

| Halogenated Alkanes | Dichloromethane, Chloroform | Moderate | These solvents offer a balance of polarity that can accommodate both the polar boronic acid group and the nonpolar pentenyl chain.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, leading to good solvation of the boronic acid head. |

| Hydrocarbons | Hexane, Toluene | Low | The nonpolar nature of these solvents does not favorably interact with the polar boronic acid moiety, resulting in poor solubility.[1][2] |

| Polar Aprotic | DMF, DMSO | High | These highly polar solvents are generally effective at solvating a wide range of organic compounds, including boronic acids. |

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise quantitative solubility data, the dynamic method is a widely accepted and reliable technique.[4][5] This method involves a controlled heating process to determine the temperature at which a solid solute completely dissolves in a solvent.

Methodology:

-

Sample Preparation: A series of vials are prepared, each containing a known mass of 4-pentenylboronic acid and a precise volume of the desired organic solvent. This creates a range of known concentrations.

-

Controlled Heating: The vials are placed in a temperature-controlled bath and subjected to slow, constant heating (e.g., 0.2-0.5 °C/min) with continuous stirring to ensure thermal equilibrium.

-

Visual or Instrumental Observation: The point at which the last solid particles of 4-pentenylboronic acid disappear is carefully observed. This can be done visually or with the aid of a turbidity sensor for greater accuracy.[4]

-

Data Recording: The temperature at which complete dissolution occurs is recorded for each concentration.

-

Solubility Curve Construction: The collected data points (solubility vs. temperature) are plotted to generate a solubility curve for 4-pentenylboronic acid in the specific solvent.

Applications in Drug Development: The Role of Alkenylboronic Acids

4-Pentenylboronic acid, as an alkenylboronic acid, is a valuable building block in medicinal chemistry and drug development. The primary application of this class of compounds is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] This reaction is instrumental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients.

The vinyl group of 4-pentenylboronic acid can participate in these coupling reactions to introduce a pentenyl moiety into a target molecule. This can be a crucial step in the synthesis of novel drug candidates, allowing for the exploration of new chemical space and the optimization of lead compounds.

The solubility of 4-pentenylboronic acid in various organic solvents is a critical factor for its successful application in synthesis.[1] Proper solvent selection ensures homogeneous reaction conditions, which can significantly impact reaction rates, yields, and the purity of the final product.

References

spectroscopic data (NMR, IR, MS) of 4-pentenylboronic acid

Beginning Data Gathering

I've started the data acquisition phase. My initial focus is on locating existing experimental procedures and spectroscopic data (NMR, IR, MS) for 4-pentenylboronic acid. I am then proceeding to seek detailed protocols for both synthesis and analysis through spectroscopy.

Collecting Specific Information

I'm now prioritizing the collection of quantitative NMR, IR, and MS data for 4-pentenylboronic acid, alongside reliable sources. I aim to structure this spectroscopic data meticulously in tables. A DOT script will visually map the workflow, ultimately resulting in a technical guide with data, protocols, and a diagram.

Exploring Spectral Data

I've begun investigating spectroscopic data for 4-pentenylboronic acid. My initial inquiries turned up broad boronic acid information, including PubChem entries and supplier details with basic properties. The hunt continues for specific spectral information.

Refining Data Searches

I'm finding some valuable information on boronic acids, though not the exact data I need. General databases like PubChem and suppliers provide basic properties, but the hunt for specific NMR, IR, and MS spectra for 4-pentenylboronic acid is ongoing. While there are related spectra for similar compounds, I haven't hit the jackpot yet. I'll need to focus my search terms for more specific spectroscopic data.

Seeking More Data

I've made headway, but I'm still seeking definitive spectroscopic data. PubChem yielded the molecular formula and weight for 4-pentenylboronic acid, but I need specific experimental readings. My focus now is on finding those spectra: NMR, IR, and MS peak lists. I'm expanding my search terms and trying alternative databases.

Narrowing the Focus

My pursuit of definitive spectroscopic data continues. While I found general info on PubChem, and some synthetic routes, I still lack the crucial experimental NMR, IR, and MS spectra for 4-pentenylboronic acid. Initial searches yielded data for related compounds, not the target. I'm now shifting tactics, focusing on literature searches for published syntheses of this specific molecule, hoping to find the needed peak lists.

An In-Depth Technical Guide to 4-Pentenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 4-Pentenylboronic acid, a versatile bifunctional molecule, is a valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its unique structure, incorporating both a terminal alkene and a boronic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

4-Pentenylboronic acid (CAS No. 886747-03-1) is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities and purities, suitable for both small-scale laboratory research and larger-scale synthetic endeavors. Below is a summary of key suppliers and their typical product specifications.

| Supplier | Product Name | Purity | Available Quantities |

| BoronPharm | Pent-4-en-1-ylboronic acid | ≥ 95% | Inquire for bulk supply |

| Alfa Chemistry | 4-Pentenylboronic acid | Research Grade | Inquire for details |

| Ambeed (via Sigma-Aldrich) | Pent-4-en-1-ylboronic acid | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g |

| Leap Chem | 4-Pentenylboronic acid | 99% | Inquire for details |

| Pure Chemistry Scientific Inc. | 4-Pentenylboronic acid | 96+% | Inquire for details[1] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 886747-03-1[1][2][3][4][5] |

| Molecular Formula | C₅H₁₁BO₂[5] |

| Molecular Weight | 113.95 g/mol [5] |

| Appearance | Typically a white to off-white solid |

| Storage Conditions | 2-8°C, under an inert atmosphere, in a dark place[4] |

Synthesis of 4-Pentenylboronic Acid: Experimental Protocols

The most common and reliable method for the synthesis of 4-pentenylboronic acid involves the reaction of a Grignard reagent, prepared from 5-bromo-1-pentene, with a trialkyl borate followed by acidic hydrolysis.

Protocol 1: Synthesis via Grignard Reaction with Triisopropyl Borate

This protocol is adapted from established procedures for the synthesis of boronic acids from organohalides.

Materials:

-

5-Bromo-1-pentene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine (crystal, as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 5-bromo-1-pentene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 5-bromo-1-pentene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78°C using a dry ice/acetone bath.

-

Add triisopropyl borate (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-pentenylboronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.

-

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

4-Pentenylboronic acid is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[6][7][8][9] The terminal alkene functionality can be preserved for subsequent transformations or can participate in intramolecular reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 4-pentenylboronic acid with an aryl halide.

Materials:

-

4-Pentenylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the aryl halide, 4-pentenylboronic acid, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Role in Drug Discovery and Development

Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[1][10] The boronic acid moiety can act as a key pharmacophore, often by forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes.[10] While specific biological activities of 4-pentenylboronic acid are not extensively documented in publicly available literature, its utility as a synthetic intermediate allows for the introduction of a reactive pentenyl group into potential drug candidates. This terminal alkene can serve as a handle for further functionalization, such as through metathesis, hydroboration-oxidation, or Michael addition, enabling the synthesis of diverse chemical libraries for screening and lead optimization.

The incorporation of an alkenyl chain can also influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability, which are critical considerations in drug design.

Conclusion

4-Pentenylboronic acid is a readily accessible and highly versatile reagent for researchers in organic synthesis and drug discovery. Its bifunctional nature provides a platform for a wide array of chemical transformations, most notably the robust and reliable Suzuki-Miyaura cross-coupling reaction. The detailed protocols and supplier information provided in this guide aim to facilitate its effective utilization in the laboratory, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. mdpi.com [mdpi.com]

Safety and Handling of 4-Pentenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-pentenylboronic acid. The following sections detail its hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

4-Pentenylboronic acid is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 4-pentenylboronic acid is crucial for its safe handling.

| Property | Value |

| Molecular Formula | C5H11BO2[1] |

| Molecular Weight | 113.95 g/mol [1] |

| CAS Number | 886747-03-1[1] |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| Hygroscopicity | Hygroscopic[4] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize risks associated with 4-pentenylboronic acid.

Personal Protective Equipment (PPE)

When handling 4-pentenylboronic acid, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][4] A face shield may be required for operations with a higher risk of splashing.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2][5]

-

Skin and Body Protection: A laboratory coat is required.[6] For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.[2]

-

Respiratory Protection: If dust or aerosols are generated, a dust respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][5]

Handling Procedures

-

Avoid contact with skin and eyes.[4]

-

Use only in a well-ventilated area or under a chemical fume hood.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Minimize dust generation.[2]

Storage Conditions

-

Keep in a cool, dry, and well-ventilated place.[2]

-

Protect from moisture as the substance is hygroscopic.[4]

-

Store away from incompatible materials.[2]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5] |

| Ingestion | Clean mouth with water. Get medical attention.[4][5] |

Spill and Leak Procedures

-

Ensure adequate ventilation.[4]

-

Avoid dust formation.[7]

-

Wear appropriate personal protective equipment.[4]

-

Sweep up the spilled material and shovel it into a suitable container for disposal.[4]

-

Clean the spill area thoroughly.

-

Prevent the product from entering drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron may be formed.[4]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 4-pentenylboronic acid in a research environment.

Caption: Safe handling workflow for 4-pentenylboronic acid.

References

- 1. 4-Pentenylboronic acid | C5H11BO2 | CID 11600667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. thetorontotribune.com [thetorontotribune.com]

- 7. brandcast-next-uploads.s3.us-west-1.amazonaws.com [brandcast-next-uploads.s3.us-west-1.amazonaws.com]

The Dual Reactivity of 4-Pentenylboronic Acid: A Technical Guide to the Chemistry of its Terminal Alkene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenylboronic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure uniquely combines a terminal alkene and a boronic acid moiety, opening up a wide array of potential chemical transformations. The interplay between these two reactive centers allows for its use as a versatile building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential reactivity of the terminal alkene in 4-pentenylboronic acid, offering a comprehensive overview of its key reactions, experimental considerations, and the chemoselectivity challenges and opportunities it presents.

Core Reactivity of the Terminal Alkene

The terminal double bond in 4-pentenylboronic acid exhibits the characteristic reactivity of a typical alkene, making it susceptible to a variety of addition and polymerization reactions. However, the presence of the boronic acid group within the same molecule introduces an element of complexity, potentially influencing the reaction pathways and requiring careful consideration of reaction conditions to achieve the desired outcomes.

Hydroboration-Oxidation

One of the most fundamental reactions of the terminal alkene is hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.

Reaction Pathway:

The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the alkene. The boron atom adds to the terminal carbon, and a hydride shifts to the adjacent carbon. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) in the presence of a base, replaces the boron-carbon bond with a hydroxyl group.

Diagram of the Hydroboration-Oxidation Pathway

Caption: General workflow for the hydroboration-oxidation of 4-pentenylboronic acid.

Experimental Considerations:

The boronic acid group is generally stable under the conditions of hydroboration-oxidation. However, it is crucial to control the stoichiometry of the borane reagent to avoid undesired reactions with the boronic acid moiety itself. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step.

Table 1: Representative Quantitative Data for Hydroboration-Oxidation of Terminal Alkenes

| Alkene Substrate | Borane Reagent | Oxidation Conditions | Product | Yield (%) |

| 1-Octene | BH₃·THF | H₂O₂, NaOH | 1-Octanol | 98 |

| Styrene | 9-BBN | H₂O₂, NaOH | 2-Phenylethanol | 95 |

Oxidation

The terminal alkene can be directly oxidized to various functional groups using a range of oxidizing agents. Common transformations include epoxidation and dihydroxylation.

Reaction Pathways:

-

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide.

-

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), yields a diol.

Experimental Considerations:

The boronic acid group can be sensitive to strong oxidizing conditions. Therefore, milder and more selective reagents are preferred. For instance, a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the co-oxidant is a common choice for dihydroxylation.

Polymerization

The terminal alkene of 4-pentenylboronic acid can participate in polymerization reactions, leading to the formation of polymers with pendant boronic acid groups. These polymers have potential applications in areas such as sensors and drug delivery, owing to the ability of the boronic acid moieties to interact with diols.

Polymerization Methods:

-

Radical Polymerization: Initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. This has been demonstrated for analogous monomers like 4-vinylphenylboronic acid.

Diagram of a General Polymerization Workflow

Caption: Simplified workflow for the polymerization of 4-pentenylboronic acid.

Experimental Considerations:

The choice of solvent and initiator is critical for successful polymerization. The solubility of both the monomer and the resulting polymer needs to be considered. Protection of the boronic acid group, for example as a pinacol ester, may be necessary to prevent interference with the polymerization process under certain conditions.

Table 2: Representative Data for Polymerization of Boronic Acid-Containing Monomers

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer |

| 4-Vinylphenylboronic acid | RAFT | CTA, AIBN | Well-defined block copolymers |

| 3-Acrylamidophenylboronic acid | Free Radical | APS | Hydrogels |

Note: This table provides examples for similar boronic acid-containing monomers to illustrate the feasibility of polymerization.

Intramolecular Reactivity: The Potential for Cyclization

A key aspect of the reactivity of 4-pentenylboronic acid is the potential for intramolecular reactions between the alkene and the boronic acid group. The five-carbon chain provides the appropriate length for the formation of a six-membered ring.

Intramolecular Hydroboration

Under certain conditions, the boronic acid moiety itself could potentially act as a source of B-H for an intramolecular hydroboration of the terminal alkene. This would lead to the formation of a cyclic boronate ester. While not extensively reported for 4-pentenylboronic acid itself, intramolecular hydroboration is a known process for other unsaturated boranes.

Logical Diagram of Potential Intramolecular Cyclization

Caption: A logical pathway for the potential intramolecular cyclization of 4-pentenylboronic acid.

Experimental Considerations:

This transformation would likely require specific catalysts or reagents to facilitate the delivery of a hydride from the boronic acid (or a derivative) to the alkene. The thermodynamics and kinetics of such a cyclization would need to be carefully evaluated.

Chemoselectivity and Protecting Group Strategies

The presence of two reactive functional groups necessitates a careful consideration of chemoselectivity in any synthetic plan involving 4-pentenylboronic acid.

-

Reactions at the Alkene: To selectively react at the alkene, one might need to protect the boronic acid group. A common strategy is the formation of a pinacol ester by reacting the boronic acid with pinacol. This ester is generally more robust and less reactive than the free boronic acid.

-

Reactions at the Boronic Acid: Conversely, to perform reactions at the boronic acid center, such as Suzuki-Miyaura cross-coupling, the alkene may need to be protected if the reaction conditions are harsh enough to affect it. However, many modern cross-coupling reactions are mild enough to be compatible with the presence of an unreacted alkene.

Conclusion

4-Pentenylboronic acid is a valuable bifunctional building block with a rich and varied chemistry centered around its terminal alkene. The potential for hydroboration, oxidation, polymerization, and even intramolecular cyclization makes it a versatile tool for the synthesis of novel compounds. A thorough understanding of the interplay between the alkene and the boronic acid functionalities, coupled with strategic use of protecting groups and carefully chosen reaction conditions, is key to unlocking the full synthetic potential of this molecule for researchers in both academic and industrial settings. Further investigation into the quantitative aspects of its reactivity and the exploration of its intramolecular cyclization pathways are promising avenues for future research.

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Alkenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkenylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique combination of stability, reactivity, and functional group tolerance has established them as versatile building blocks in the construction of complex molecules, from pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the seminal discoveries and historical development of this crucial class of organoboron compounds, offering a look into the foundational experimental work that brought them to the forefront of synthetic chemistry.

Early History of Organoboron Chemistry

The story of alkenylboronic acids is rooted in the broader history of organoboron chemistry. The first organoboron compound, a trialkylborane, was prepared in 1859, and the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860. These early discoveries laid the groundwork for the exploration of the carbon-boron bond. However, it was nearly a century later that the true synthetic potential of organoboranes began to be unlocked.

The Hydroboration Revolution: H.C. Brown and the Dawn of Alkenylboranes

The most significant leap forward in the synthesis of alkenylboronic acids came from the pioneering work of Herbert C. Brown and his colleagues. In the 1950s, Brown's investigation into the reactions of diborane (B₂H₆) led to the discovery of the hydroboration reaction. This reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a remarkably facile and stereoselective route to organoboranes.

Initially focused on alkenes, Brown and his postdoctoral researcher George Zweifel soon turned their attention to alkynes in the late 1950s and early 1960s. They established that the hydroboration of alkynes with diborane or substituted boranes proceeds in a syn-addition manner, with the boron atom adding to the less substituted carbon of the triple bond. This work provided the first general and highly stereoselective method for the synthesis of trans-alkenylboranes (also referred to as vinylboranes), the direct precursors to trans-alkenylboronic acids.

Key Milestones in the Development of Alkenylboronic Acids

| Year | Discovery | Key Contributor(s) | Significance |

| 1860 | First synthesis of a boronic acid (ethylboronic acid). | Edward Frankland | Established the existence and isolation of compounds with a C-B(OH)₂ moiety. |

| 1956 | Discovery of the hydroboration reaction of alkenes. | Herbert C. Brown, B. C. Subba Rao | Revolutionized organoborane synthesis, providing a versatile and stereocontrolled method. |

| 1959 | First report on the hydroboration of alkynes to form alkenylboranes. | Herbert C. Brown, George Zweifel | Provided the first general route to stereodefined alkenylboranes, the precursors to alkenylboronic acids. |

| 1979 | Development of the palladium-catalyzed cross-coupling of organoboron compounds (Suzuki Coupling). | Akira Suzuki, Norio Miyaura | Created a powerful application for alkenylboronic acids, cementing their importance in C-C bond formation. |

Experimental Protocols: Foundational Syntheses

The early methods for preparing alkenylboronic acids involved a two-step sequence: the hydroboration of an alkyne to form an alkenylborane, followed by the conversion of the C-B bond to a C-B(OH)₂ group.

Synthesis of a trans-Alkenylborane via Hydroboration of an Alkyne (circa 1961)

This protocol is a representative example based on the early work of H.C. Brown and G. Zweifel.

Objective: To synthesize a trans-alkenylborane from a terminal alkyne using diborane.

Materials:

-

Terminal alkyne (e.g., 1-hexyne)

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Diglyme (diethylene glycol dimethyl ether), anhydrous

-

Nitrogen gas atmosphere

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with sodium borohydride in anhydrous diglyme.

-

The flask is cooled in an ice bath, and boron trifluoride etherate is added dropwise with stirring to generate diborane in situ.

-

The terminal alkyne is then added dropwise to the stirred solution containing diborane at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours) to ensure the completion of the hydroboration.

-

The resulting solution contains the trialkenylborane, which is then used in the subsequent step without isolation.

Conversion of an Alkenylborane to an Alkenylboronic Acid

Early methods for this conversion often involved oxidation or hydrolysis. A common method is oxidation with hydrogen peroxide under basic conditions to form the alcohol, but for isolating the boronic acid, a controlled hydrolysis or reaction with a suitable diol to form a stable ester was necessary.

Objective: To convert the synthesized trans-alkenylborane into the corresponding boronic acid.

Materials:

-

Solution of trialkenylborane from the previous step

-

Water or an aqueous solution

-

An appropriate diol (e.g., pinacol) for ester formation (optional, for improved stability and purification)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

The solution of the trialkenylborane is carefully treated with water to hydrolyze the B-C bonds. This step must be performed cautiously as the reaction can be exothermic.

-

Alternatively, to form a more stable derivative for isolation, the alkenylborane solution can be treated with a diol such as pinacol. This transesterification yields the corresponding alkenylboronate ester.

-

The crude alkenylboronic acid or ester is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or recrystallization to afford the pure alkenylboronic acid or ester.

The Suzuki Coupling: A Paradigm Shift

The discovery that truly propelled alkenylboronic acids into the mainstream of organic synthesis was the palladium-catalyzed cross-coupling reaction developed by Akira Suzuki and Norio Miyaura in 1979. This reaction enabled the efficient and stereospecific formation of a carbon-carbon bond between an alkenylboronic acid and an organic halide. The mild reaction conditions, tolerance of a wide variety of functional groups, and high stereoselectivity made the Suzuki coupling an exceptionally powerful tool, particularly for the synthesis of conjugated dienes and polyenes.

Visualizing the Core Concepts

Logical Workflow for the Synthesis of Alkenylboronic Acids (Early Method)

Caption: Workflow for early alkenylboronic acid synthesis and application.

Mechanism of Alkyne Hydroboration

Caption: The concerted syn-addition mechanism of hydroboration on an alkyne.

Conclusion

The journey of alkenylboronic acids from their conceptual beginnings in early organoboron chemistry to their current status as indispensable synthetic reagents is a testament to the power of fundamental research. The discovery of hydroboration by Herbert C. Brown provided the first practical and stereocontrolled entry into this class of compounds. Subsequently, the development of the Suzuki-Miyaura coupling reaction unlocked their vast potential in carbon-carbon bond formation, a discovery that continues to have a profound impact on pharmaceutical and materials science. The foundational work detailed in this guide laid the groundwork for countless innovations and continues to inspire the development of new synthetic methodologies.

Methodological & Application

Application Notes and Protocols for 4-Pentenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-pentenylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile reagent serves as a valuable building block for the introduction of the 4-pentenyl moiety onto various aromatic and heteroaromatic scaffolds, a structural motif of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] 4-Pentenylboronic acid, an alkenylboronic acid, allows for the synthesis of molecules containing a terminal alkene, which can be further functionalized, for instance, through olefin metathesis, hydroboration-oxidation, or polymerization.

While boronic acids are common coupling partners, their corresponding trifluoroborate salts are also widely used due to their enhanced stability and ease of handling.[3] The protocols provided herein are applicable to both 4-pentenylboronic acid and its potassium trifluoroborate salt, with minor adjustments as noted.

Key Advantages of Using 4-Pentenylboronic Acid and Its Derivatives

-

Introduction of a Functional Handle: The terminal double bond of the pentenyl group serves as a versatile functional handle for post-coupling transformations.

-

Mild Reaction Conditions: Suzuki-Miyaura couplings are known for their mild conditions, which are compatible with a wide range of sensitive functional groups.[4]

-

Commercial Availability: 4-Pentenylboronic acid and its precursors are commercially available, facilitating their use in various research and development settings.

-

Favorable Safety Profile: Organoboron reagents are generally considered to have a lower toxicity profile compared to other organometallic reagents.[4]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of a 4-pentenylboron derivative with an alkenyl halide. This specific example demonstrates the successful coupling to form a conjugated diene.

| Entry | Alkenyl Halide | Boron Reagent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1,1-dibromo-1-alkene derivative | Potassium 4-pentenyltrifluoroborate | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 3.0 | 85 | [5] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of 4-pentenylboronic acid or its potassium trifluoroborate salt with an aryl or vinyl halide.

Protocol 1: Suzuki-Miyaura Coupling of 4-Pentenylboronic Acid with an Aryl Bromide

Materials:

-

Aryl bromide (1.0 eq)

-

4-Pentenylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 eq), 4-pentenylboronic acid (1.2 - 1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (and water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-pentenyl-substituted arene.

Protocol 2: One-Pot Sequential Suzuki-Miyaura Coupling using Potassium 4-Pentenyltrifluoroborate

This protocol is adapted from a literature procedure for the synthesis of trisubstituted conjugated dienes and demonstrates the use of the more stable potassium 4-pentenyltrifluoroborate.[5]

Materials:

-

1,1-Dibromoalkene (1.0 eq)

-

First alkenyltrifluoroborate (1.1 eq)

-

Potassium 4-pentenyltrifluoroborate (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (4.0 eq)

-

THF

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve the 1,1-dibromoalkene (1.0 eq) and the first alkenyltrifluoroborate (1.1 eq) in THF.

-

Add an aqueous solution of K₂CO₃ (2.0 eq).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add Pd(PPh₃)₄ (5 mol%) and stir the reaction at room temperature, monitoring by TLC.

-

After complete consumption of the starting material, add potassium 4-pentenyltrifluoroborate (1.2 eq) and an additional portion of aqueous K₂CO₃ (2.0 eq) to the reaction mixture.

-

Continue stirring at room temperature until the second coupling is complete as indicated by TLC analysis.

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the trisubstituted conjugated diene.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1,4-Dienes Using 4-Pentenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,4-dienes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-pentenylboronic acid and a vinyl halide. This methodology offers a versatile and efficient route toskipped dienes, which are valuable structural motifs in various biologically active molecules and synthetic intermediates.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and their derivatives make it a cornerstone of modern organic synthesis. This document outlines the application of this reaction to the synthesis of 1,4-dienes, specifically through the coupling of 4-pentenylboronic acid with a representative vinyl bromide.

Reaction Principle

The core of this transformation is the palladium-catalyzed cross-coupling of an organoborane (4-pentenylboronic acid) with an organic halide (vinyl bromide). The catalytic cycle, illustrated below, involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 1,4-diene product and regenerate the active Pd(0) catalyst.

Illustrative Reaction

Experimental Protocols

Materials and Reagents:

-

4-Pentenylboronic acid

-

Vinyl bromide (or other vinyl halides)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

General Procedure for the Palladium-Catalyzed Coupling of 4-Pentenylboronic Acid with a Vinyl Halide:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄) and the base (e.g., 2.0 equivalents of K₂CO₃).

-

Reagent Addition: Under an inert atmosphere (nitrogen or argon), add the 4-pentenylboronic acid (1.0 equivalent) and the vinyl halide (1.2 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water) to the flask.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure 1,4-diene.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of a 1,4-diene using an alkenylboronic acid and a vinyl halide, analogous to the reaction with 4-pentenylboronic acid.

Table 1: Optimization of Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 8 | 75 |

| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 6 | 88 |

| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (2.0) | Toluene/H₂O (3:1) | 80 | 8 | 82 |

| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 4 | 92 |

| 5 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (2.0) | THF/H₂O (4:1) | 70 | 12 | 85 |

Table 2: Substrate Scope - Coupling of 4-Pentenylboronic Acid with Various Vinyl Halides

| Entry | Vinyl Halide | Product | Yield (%) |

| 1 | Vinyl bromide | 1,4-Heptadiene | 92 |

| 2 | 1-Bromo-1-propene | (E/Z)-1,4-Octadiene | 89 |

| 3 | 1-Iodo-1-hexene | (E/Z)-1,4-Undecadiene | 95 |

| 4 | (E)-β-Bromostyrene | (E)-1-Phenyl-1,5-heptadiene | 87 |

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow for the Synthesis of 1,4-Dienes

Caption: A flowchart illustrating the key steps in the synthesis protocol.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Vinyl halides are often volatile and should be handled with care.

-

Reactions under inert atmosphere require proper handling of gas lines.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-pentenylboronic acid with vinyl halides represents a robust and efficient method for the synthesis of 1,4-dienes. The mild reaction conditions and tolerance to various functional groups make this protocol highly valuable for applications in academic research and the pharmaceutical industry. The provided data and protocols serve as a comprehensive guide for the successful implementation of this synthetic transformation.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Pentenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of 4-pentenylboronic acid with various aryl halides. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and the protocols outlined below are designed to serve as a starting point for the synthesis of 4-aryl-1-pentene derivatives, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of a C(sp²)–C(sp³) bond between an aryl halide and an organoboron compound.[1][2] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The coupling of 4-pentenylboronic acid with aryl halides provides access to 4-aryl-1-pentenes, which can be further functionalized through reactions of the terminal alkene.

The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling of 4-Pentenylboronic Acid with an Aryl Halide

Reaction Parameters and Optimization